5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine
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Overview
Description
5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a nucleophilic substitution reaction, where the thiazole ring reacts with an ethylphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The thiazole ring and benzoyl group may play crucial roles in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-1,3-thiazole-2,4-diamine: Lacks the ethylphenyl group.
N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine: Lacks the benzoyl group.
5-Benzoyl-N2-phenyl-1,3-thiazole-2,4-diamine: Lacks the ethyl group on the phenyl ring.
Uniqueness
5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is unique due to the combination of the benzoyl group, ethylphenyl group, and thiazole ring. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-amino-2-(2-ethylanilino)-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17N3OS/c1-2-12-8-6-7-11-14(12)20-18-21-17(19)16(23-18)15(22)13-9-4-3-5-10-13/h3-11H,2,19H2,1H3,(H,20,21) |
InChI Key |
QEXJJXZJWKEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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